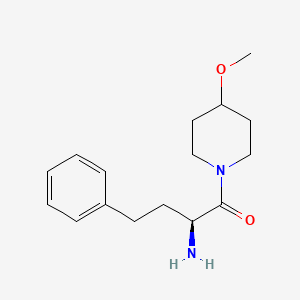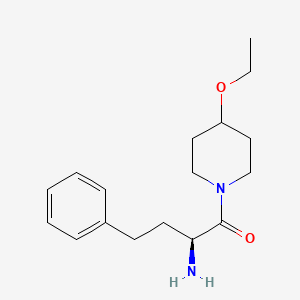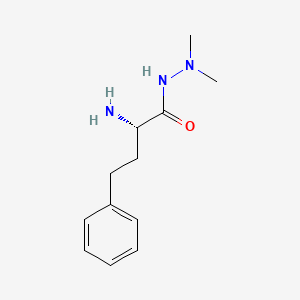![molecular formula C9H13BrN2O2 B6632802 3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BIPD, and it belongs to the family of pyridine derivatives. BIPD has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Mecanismo De Acción
BIPD exerts its biological activity by inhibiting the activity of certain enzymes, particularly protein kinases. This inhibition leads to the disruption of signaling pathways that are necessary for the survival and proliferation of cancer cells. BIPD has also been shown to inhibit the aggregation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease. Additionally, BIPD has been shown to increase the expression of antioxidant enzymes, which helps to reduce oxidative stress.
Biochemical and Physiological Effects:
BIPD has been shown to have various biochemical and physiological effects. In cancer cells, BIPD inhibits the activity of protein kinases, which leads to cell cycle arrest and apoptosis. BIPD has also been shown to inhibit the migration and invasion of cancer cells. In Alzheimer's disease, BIPD inhibits the aggregation of amyloid beta, which reduces the formation of plaques in the brain. Additionally, BIPD has been shown to increase the expression of antioxidant enzymes, which helps to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIPD has several advantages for lab experiments. It is stable and can be easily synthesized using various methods. BIPD has also been shown to have low toxicity in vitro and in vivo. However, BIPD has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, BIPD has not been extensively studied in clinical trials, which limits its potential for therapeutic applications.
Direcciones Futuras
For the study of BIPD include further investigation of its potential therapeutic applications, optimization of its synthesis method, development of analogs, and clinical trials.
Métodos De Síntesis
BIPD can be synthesized using various methods, including the reaction of 6-methyl-5-bromopyridin-2-amine with 1,3-dichloro-2-propanol in the presence of sodium hydroxide. Another method involves the reaction of 6-methyl-5-bromopyridin-2-amine with epichlorohydrin and sodium hydroxide. These methods have been optimized to obtain a high yield of BIPD.
Aplicaciones Científicas De Investigación
BIPD has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BIPD has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, BIPD has been shown to have anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
3-[(5-bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-6-8(10)2-3-9(12-6)11-4-7(14)5-13/h2-3,7,13-14H,4-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZRJJWQVLEIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC(CO)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)
![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)

![2-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]-3-methylbutanoic acid](/img/structure/B6632734.png)

![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)
![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)


![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)
